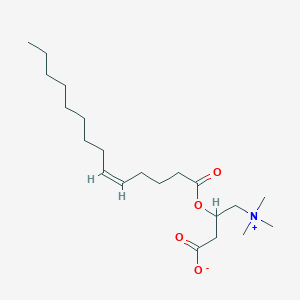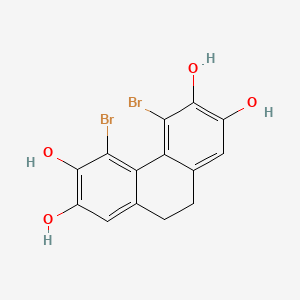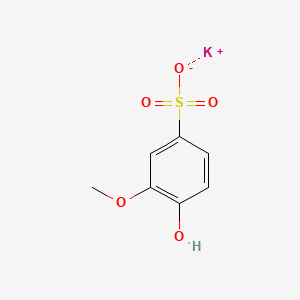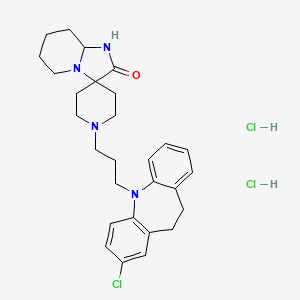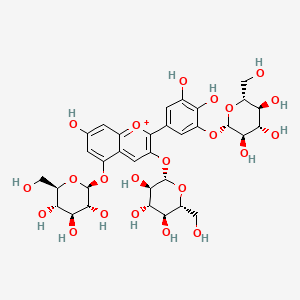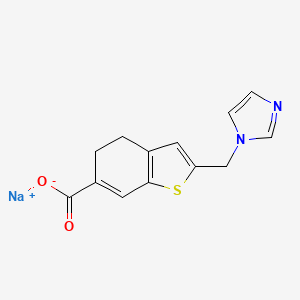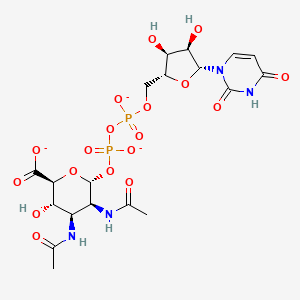
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid.
Applications De Recherche Scientifique
Enzymatic Biosynthesis and Structural Studies
WlbA Dehydrogenase in Biosynthesis : UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (ManNAc3NAcA) is integral in lipopolysaccharide biosynthesis in bacteria like Pseudomonas aeruginosa. The enzyme WlbA, a dehydrogenase, plays a critical role in its biosynthesis. This enzyme catalyzes the oxidation of the C-3' hydroxyl group on the UDP-linked sugar. Studies have revealed the structural details of WlbA, aiding in understanding the biosynthetic pathway of UDP-ManNAc3NAcA (Thoden & Holden, 2010).
Chemical Synthesis for Pathway Elucidation : The chemical synthesis of uridine 5'-diphospho 2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been accomplished, significantly contributing to the understanding of biosynthetic pathways in pathogens like Bordetella pertussis and Pseudomonas aeruginosa. This synthesis aids in exploring the formation of ManNAc3NAcA-containing polysaccharides (Rejžek et al., 2009).
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic Acid 2-Epimerases : Novel UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases have been identified and biochemically characterized from respiratory pathogens. Understanding the mechanism of these enzymes provides insights into the biosynthesis and functional role of ManNAc3NAcA in bacterial pathogens (Westman et al., 2007).
Understanding Enzymatic Mechanisms with QM/MM Calculations : Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the reaction mechanism of WlbB, an enzyme crucial for UDP-ManNAc3NAcA biosynthesis. Such studies offer a deeper understanding of the enzymatic processes involved in the biosynthesis of this compound (Ma et al., 2015).
Pathogenic Bacterial Lipopolysaccharide Biosynthesis
Lipopolysaccharide Biosynthesis in Pseudomonas aeruginosa : Research has detailed the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid in Pseudomonas aeruginosa, a critical component in the bacterium's lipopolysaccharide. This study highlights the functional characterization of enzymes WbpB, WbpE, and WbpD in the biosynthetic pathway (Westman et al., 2009).
Molecular Structure of WlbB : The structural analysis of WlbB, a bacterial N-acetyltransferase, has been crucial in understanding the synthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in pathogenic bacteria like Pseudomonas aeruginosa and Bordetella pertussis (Thoden & Holden, 2010).
Propriétés
Nom du produit |
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate |
|---|---|
Formule moléculaire |
C19H25N4O18P2-3 |
Poids moléculaire |
659.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5S,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
Clé InChI |
GZLIMKLKXDFTJR-ZVWGYSLJSA-K |
SMILES isomérique |
CC(=O)N[C@@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



